rac Deshidro-O-desmetil Venlafaxina

Descripción general

Descripción

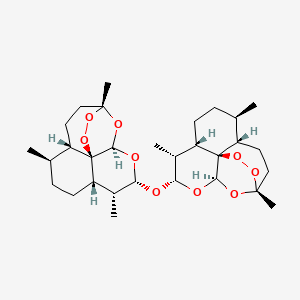

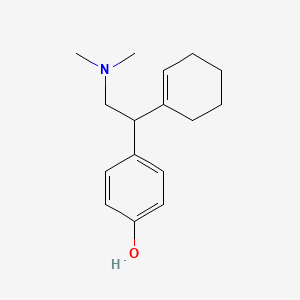

rac Dehydro-O-desmethyl Venlafaxine: is a chemical compound that is structurally related to venlafaxine, a well-known antidepressant. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. It is often studied for its potential pharmacological effects and its role as a metabolite of venlafaxine.

Aplicaciones Científicas De Investigación

rac Dehydro-O-desmethyl Venlafaxine has several scientific research applications:

Mecanismo De Acción

Target of Action

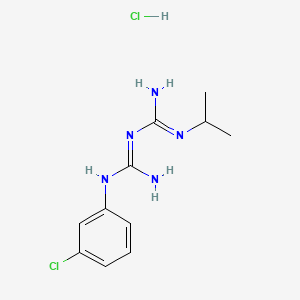

The primary target of rac Dehydro-O-desmethyl Venlafaxine, also known as Desvenlafaxine, is the serotonin-norepinephrine reuptake inhibitor (SNRI) class . It is the active metabolite of Venlafaxine . The R-enantiomer of Venlafaxine is a potent inhibitor of both serotonin and noradrenaline reuptake, whereas the S-enantiomer is more selective in inhibiting serotonin reuptake .

Mode of Action

Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these substances in the brain . This helps to restore the balance of these neurotransmitters, which can improve mood and relieve symptoms of depression .

Biochemical Pathways

Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . O-glucuronide conjugation is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . CYP3A4 and potentially CYP2C19 mediate the oxidative metabolism (N-demethylation) of Desvenlafaxine .

Pharmacokinetics

The pharmacokinetics of Desvenlafaxine involves absorption, distribution, metabolism, and elimination (ADME). The major difference between Venlafaxine and Desvenlafaxine is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine is conjugated by UGT; therefore, Desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .

Result of Action

The result of Desvenlafaxine’s action is the alleviation of depressive symptoms. By inhibiting the reuptake of serotonin and norepinephrine, it increases the levels of these neurotransmitters in the brain, which can improve mood and relieve symptoms of depression .

Action Environment

The action of Desvenlafaxine can be influenced by various environmental factors. For instance, the presence of other medications that affect the CYP2D6 pathway can impact the metabolism and efficacy of Desvenlafaxine . Additionally, individual variations in metabolic enzymes can also influence the drug’s action and efficacy .

Análisis Bioquímico

Biochemical Properties

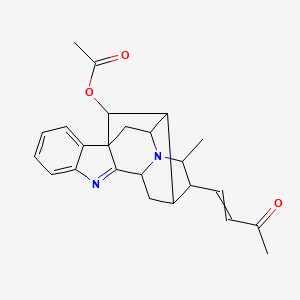

rac Dehydro-O-desmethyl Venlafaxine plays a role in biochemical reactions primarily as a metabolite of Venlafaxine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cytochrome P450 2D6 (CYP2D6), which metabolizes Venlafaxine to O-desmethyl Venlafaxine and subsequently to rac Dehydro-O-desmethyl Venlafaxine . The interactions with CYP2D6 are crucial as they influence the pharmacokinetics and pharmacodynamics of the compound.

Cellular Effects

rac Dehydro-O-desmethyl Venlafaxine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect serotonergic transmission, noradrenergic systems, and dopaminergic pathways . These effects are significant in understanding the compound’s impact on mental health and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of rac Dehydro-O-desmethyl Venlafaxine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of Venlafaxine, but the specific interactions and effects of rac Dehydro-O-desmethyl Venlafaxine may vary due to its unique structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac Dehydro-O-desmethyl Venlafaxine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound undergoes significant first-pass metabolism in the intestine and liver, leading to the formation of its active metabolites . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on cellular health and function.

Dosage Effects in Animal Models

The effects of rac Dehydro-O-desmethyl Venlafaxine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that the recommended daily dose of Venlafaxine is 75–225 mg, and similar dosage ranges may apply to its metabolites, including rac Dehydro-O-desmethyl Venlafaxine . Threshold effects and toxicity levels need to be carefully monitored in these studies.

Metabolic Pathways

rac Dehydro-O-desmethyl Venlafaxine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, to form its active metabolites . The generation of O-desmethyl Venlafaxine from Venlafaxine is the most important metabolic pathway, and rac Dehydro-O-desmethyl Venlafaxine is a subsequent product of this pathway . These metabolic processes influence the compound’s pharmacokinetics and overall effects on the body.

Transport and Distribution

The transport and distribution of rac Dehydro-O-desmethyl Venlafaxine within cells and tissues involve various transporters and binding proteins. The compound undergoes significant first-pass metabolism, which affects its bioavailability and distribution . Understanding these transport mechanisms is crucial for determining the compound’s therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of rac Dehydro-O-desmethyl Venlafaxine affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with cellular components and its overall biochemical effects.

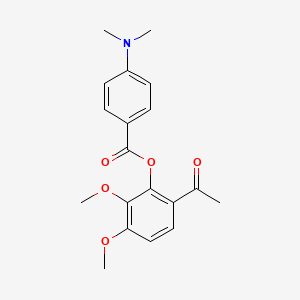

Métodos De Preparación

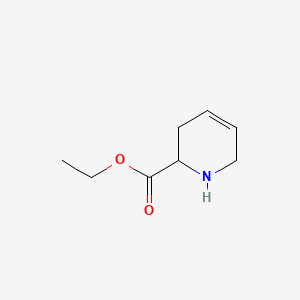

Synthetic Routes and Reaction Conditions: The synthesis of rac Dehydro-O-desmethyl Venlafaxine typically involves the reduction of a cyano intermediate in the presence of a transition metal catalyst under a hydrogen atmosphere. One common method includes reacting 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile with an alkylamine in a solvent, followed by reduction using a catalyst like Raney nickel .

Industrial Production Methods: Industrial production methods for rac Dehydro-O-desmethyl Venlafaxine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

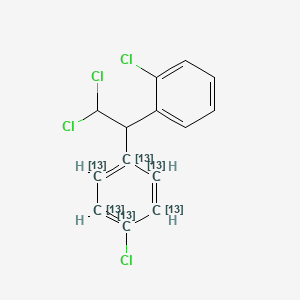

Análisis De Reacciones Químicas

Types of Reactions: rac Dehydro-O-desmethyl Venlafaxine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation in the presence of catalysts such as palladium on carbon or Raney nickel.

Substitution: Substitution reactions can occur at the aromatic ring or the amine group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Comparación Con Compuestos Similares

Venlafaxine: The parent compound, known for its antidepressant properties.

O-desmethylvenlafaxine: A major active metabolite of venlafaxine with similar pharmacological effects.

Desvenlafaxine: Another metabolite of venlafaxine, used as an antidepressant under the brand name Pristiq.

Uniqueness: rac Dehydro-O-desmethyl Venlafaxine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. Its racemic nature also allows for the study of enantiomer-specific effects and interactions.

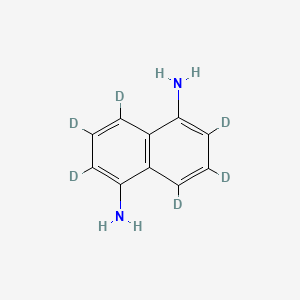

Propiedades

IUPAC Name |

4-[1-(cyclohexen-1-yl)-2-(dimethylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZNCWNSMBGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-38-1 | |

| Record name | Rac dehydro-o-desmethyl venlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAC DEHYDRO-O-DESMETHYL VENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ZK5B3ZT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)

![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)